molecular formula C22H21ClN4O2 B14938241 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B14938241
M. Wt: 408.9 g/mol
InChI Key: AXZBQYJUZYXCNX-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety substituted with a chlorine atom and a quinazolinone ring, making it a subject of study in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-chloro-1H-indole-3-ethylamine through halogenation and subsequent amination. This intermediate is then coupled with a quinazolinone derivative under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Reaction conditions are meticulously controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: Halogen substitution reactions can occur at the chlorine atom on the indole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazolinone ring may also play a role in binding to proteins and altering their function. These interactions can modulate cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
  • N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the presence of the chlorine atom on the indole ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C22H21ClN4O2/c23-16-7-8-20-18(12-16)15(13-25-20)9-10-24-21(28)6-3-11-27-14-26-19-5-2-1-4-17(19)22(27)29/h1-2,4-5,7-8,12-14,25H,3,6,9-11H2,(H,24,28)

InChI Key

AXZBQYJUZYXCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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